molecular formula C₂₃H₂₈F₂N₆O₄S B1161537 1',2'-diepi-ent-Ticagrelor

1',2'-diepi-ent-Ticagrelor

Cat. No.: B1161537
M. Wt: 522.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',2'-diepi-ent-Ticagrelor is a stereoisomeric derivative of Ticagrelor, a well-known P2Y12 receptor antagonist used clinically as an antiplatelet agent . Structurally, it differs from Ticagrelor in two key aspects:

  • Stereochemical configuration: The "ent" designation indicates that it is the enantiomer of Ticagrelor, while "1',2'-diepi" specifies epimerization at the 1' and 2' positions of the cyclopentane-diol moiety .
  • Deuteration: The compound listed in includes a deuterated propylthio group (C3H7D7S), which may alter metabolic stability compared to non-deuterated analogs .

The molecular formula is C23H21D7F2N6O4S with a molecular weight of 529.61 g/mol . Its synthesis likely follows methods similar to Ticagrelor, involving cyclopropanation, triazolo[4,5-d]pyrimidine ring formation, and stereoselective hydroxylation steps .

Properties

Molecular Formula

C₂₃H₂₈F₂N₆O₄S

Molecular Weight

522.57

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below compares 1',2'-diepi-ent-Ticagrelor with structurally related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Pharmacological Notes Reference
This compound-d7 Enantiomeric cyclopentane-diol; deuterated propylthio group C23H21D7F2N6O4S 529.61 Likely reduced metabolic clearance due to deuteration
Ticagrelor (Parent Compound) (1S,2S,3R,5S)-cyclopentane-diol; non-deuterated propylthio group C23H28F2N6O4S 522.57 Reversible P2Y12 inhibition; t½ = 7–9 hours
Deshydroxyethoxy Ticagrelor Missing 2-hydroxyethoxy substituent on cyclopentane C21H24F2N6O3S 478.52 Reduced solubility and bioavailability
Ticagrelor Sulfoxide Oxidized propylthio group to sulfoxide C23H28F2N6O5S 538.57 Metabolite with weaker antiplatelet activity
Compound 7p (3-hydroxypropyl)thio substituent; altered cyclopropane configuration C23H28F2N6O4S 522.57 Improved binding affinity in preclinical studies

Key Findings from Research

  • Stereochemical Impact : The 1',2'-diepi configuration disrupts hydrogen bonding with the P2Y12 receptor, significantly reducing inhibitory potency compared to Ticagrelor .
  • Deuteration Effects : The deuterated propylthio group in this compound-d7 may prolong half-life by resisting cytochrome P450-mediated oxidation, a common metabolic pathway for Ticagrelor .
  • Impurity Profiles: Related compounds like Ticagrelor EP Impurity D (MW 562.64) and N-Nitroso ent-Ticagrelor (MW 551.57) highlight the importance of stereochemical control during synthesis to avoid genotoxic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.